![molecular formula C20H25N5O B5667122 (1S*,5R*)-6-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667122.png)
(1S*,5R*)-6-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, including various diazabicyclo[3.2.2]nonanes, involves intricate chemical reactions that aim to achieve high specificity and selectivity. For example, the discovery of CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, showcases the elaborate synthesis processes involving similar structural frameworks. These processes emphasize the importance of achieving potent and selective compounds with excellent pharmaceutical properties, including high oral bioavailability and brain penetration (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this class is critical to their function and interaction with biological targets. Single crystal X-ray diffraction analysis has been used to determine the crystal structure of related molecules, revealing intricate details about their conformation and the arrangement of functional groups (Moser et al., 2005). These structural insights are fundamental to understanding the compound's mechanism of action and potential therapeutic applications.
Chemical Reactions and Properties
The chemical reactions involving diazabicyclo[nonane] derivatives are diverse, ranging from aminomethylation to complex cycloadditions. These reactions are pivotal in modifying the compound's chemical properties to enhance its biological activity or pharmacokinetic profile. For instance, aminomethylation of certain precursors leads to new functionally substituted diazabicyclo[nonane] derivatives, demonstrating the versatility of these reactions in synthesizing novel compounds (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies of related heterocyclic compounds, have been studied to understand their behavior under various conditions. These studies provide valuable information about the compound's stability, volatility, and interactions with other molecules, which are crucial for developing pharmaceutical formulations (Lipkind et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different functional groups or conditions, is essential for further modifications and applications of these compounds. Research on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, for example, highlights the potential of diazabicyclo[nonane] derivatives as antioxidants, showcasing their chemical versatility (Wijtmans et al., 2004).
properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-8-19(23-15(2)22-14)20(26)25-12-17-5-6-18(25)13-24(11-17)10-16-4-3-7-21-9-16/h3-4,7-9,17-18H,5-6,10-13H2,1-2H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBYPZLBLVTKR-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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